Cas no 1396850-00-2 (N-(2,2-dimethoxyethyl)-2-(4-methylphenyl)-2H-1,2,3,4-tetrazole-5-carboxamide)

N-(2,2-ジメトキシエチル)-2-(4-メチルフェニル)-2H-1,2,3,4-テトラゾール-5-カルボキサミドは、有機合成中間体として重要な化合物です。1,2,3,4-テトラゾール骨格とカルボキサミド基を有し、高い反応性と多様な修飾可能性を備えています。特に、ジメトキシエチル基が導入されているため、溶解性と安定性が向上しています。医薬品や農薬の開発において、ヘテロ環化合物の構築に有用です。また、結晶性が良好なため、精製や特性評価が容易という利点があります。この化合物は、創薬研究におけるキーインターメディエートとしての応用が期待されています。

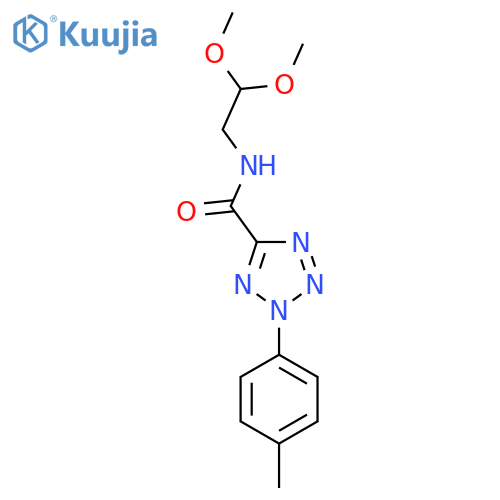

1396850-00-2 structure

商品名:N-(2,2-dimethoxyethyl)-2-(4-methylphenyl)-2H-1,2,3,4-tetrazole-5-carboxamide

N-(2,2-dimethoxyethyl)-2-(4-methylphenyl)-2H-1,2,3,4-tetrazole-5-carboxamide 化学的及び物理的性質

名前と識別子

-

- N-(2,2-dimethoxyethyl)-2-(4-methylphenyl)-2H-1,2,3,4-tetrazole-5-carboxamide

- N-(2,2-dimethoxyethyl)-2-(4-methylphenyl)tetrazole-5-carboxamide

- N-(2,2-dimethoxyethyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide

- 1396850-00-2

- F6237-0491

- VU0538781-1

- AKOS024541286

-

- インチ: 1S/C13H17N5O3/c1-9-4-6-10(7-5-9)18-16-12(15-17-18)13(19)14-8-11(20-2)21-3/h4-7,11H,8H2,1-3H3,(H,14,19)

- InChIKey: AUQMIPVVEXOKPI-UHFFFAOYSA-N

- ほほえんだ: O(C)C(CNC(C1N=NN(C2C=CC(C)=CC=2)N=1)=O)OC

計算された属性

- せいみつぶんしりょう: 291.13313942g/mol

- どういたいしつりょう: 291.13313942g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 21

- 回転可能化学結合数: 6

- 複雑さ: 332

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 91.2Ų

- 疎水性パラメータ計算基準値(XlogP): 1.6

N-(2,2-dimethoxyethyl)-2-(4-methylphenyl)-2H-1,2,3,4-tetrazole-5-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6237-0491-10mg |

N-(2,2-dimethoxyethyl)-2-(4-methylphenyl)-2H-1,2,3,4-tetrazole-5-carboxamide |

1396850-00-2 | 10mg |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F6237-0491-25mg |

N-(2,2-dimethoxyethyl)-2-(4-methylphenyl)-2H-1,2,3,4-tetrazole-5-carboxamide |

1396850-00-2 | 25mg |

$109.0 | 2023-09-09 | ||

| Life Chemicals | F6237-0491-5μmol |

N-(2,2-dimethoxyethyl)-2-(4-methylphenyl)-2H-1,2,3,4-tetrazole-5-carboxamide |

1396850-00-2 | 5μmol |

$63.0 | 2023-09-09 | ||

| Life Chemicals | F6237-0491-10μmol |

N-(2,2-dimethoxyethyl)-2-(4-methylphenyl)-2H-1,2,3,4-tetrazole-5-carboxamide |

1396850-00-2 | 10μmol |

$69.0 | 2023-09-09 | ||

| Life Chemicals | F6237-0491-2mg |

N-(2,2-dimethoxyethyl)-2-(4-methylphenyl)-2H-1,2,3,4-tetrazole-5-carboxamide |

1396850-00-2 | 2mg |

$59.0 | 2023-09-09 | ||

| Life Chemicals | F6237-0491-3mg |

N-(2,2-dimethoxyethyl)-2-(4-methylphenyl)-2H-1,2,3,4-tetrazole-5-carboxamide |

1396850-00-2 | 3mg |

$63.0 | 2023-09-09 | ||

| Life Chemicals | F6237-0491-2μmol |

N-(2,2-dimethoxyethyl)-2-(4-methylphenyl)-2H-1,2,3,4-tetrazole-5-carboxamide |

1396850-00-2 | 2μmol |

$57.0 | 2023-09-09 | ||

| Life Chemicals | F6237-0491-4mg |

N-(2,2-dimethoxyethyl)-2-(4-methylphenyl)-2H-1,2,3,4-tetrazole-5-carboxamide |

1396850-00-2 | 4mg |

$66.0 | 2023-09-09 | ||

| Life Chemicals | F6237-0491-15mg |

N-(2,2-dimethoxyethyl)-2-(4-methylphenyl)-2H-1,2,3,4-tetrazole-5-carboxamide |

1396850-00-2 | 15mg |

$89.0 | 2023-09-09 | ||

| Life Chemicals | F6237-0491-20mg |

N-(2,2-dimethoxyethyl)-2-(4-methylphenyl)-2H-1,2,3,4-tetrazole-5-carboxamide |

1396850-00-2 | 20mg |

$99.0 | 2023-09-09 |

N-(2,2-dimethoxyethyl)-2-(4-methylphenyl)-2H-1,2,3,4-tetrazole-5-carboxamide 関連文献

-

Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688

-

2. Tri-wavelength broadband antireflective coating built from refractive index controlled MgF2 filmsRuimin Ding,Yao Xu J. Mater. Chem. C, 2015,3, 3219-3224

-

Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

1396850-00-2 (N-(2,2-dimethoxyethyl)-2-(4-methylphenyl)-2H-1,2,3,4-tetrazole-5-carboxamide) 関連製品

- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)

- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)

- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)

- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)

- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)

- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)

- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)

- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)

- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)

- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量